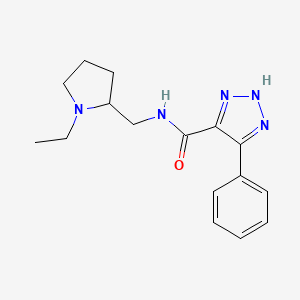

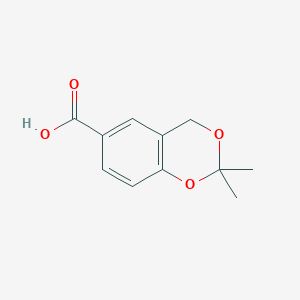

![molecular formula C10H12ClN5O2S B2488702 6-Chloro-N-methyl-N-[(2-methyl-1,2,4-triazol-3-YL)methyl]pyridine-3-sulfonamide CAS No. 1385428-10-3](/img/structure/B2488702.png)

6-Chloro-N-methyl-N-[(2-methyl-1,2,4-triazol-3-YL)methyl]pyridine-3-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 6-Chloro-N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyridine-3-sulfonamide is of significant interest due to its potential antifungal activity and the presence of a pyridine-3-sulfonamide scaffold known for its bioactivity. The incorporation of a 1,2,4-triazole substituent aims to enhance antifungal efficacy, particularly against strains such as Candida albicans, based on structural modifications to optimize biological activity (Krzysztof Szafrański et al., 2017).

Synthesis Analysis

The synthesis of related sulfonamide derivatives involves multistep reactions starting from chloropyridine sulfonamides. This process includes the conversion of N′-cyano-N-[(4-substitutedpyridin-3-yl)sulfonyl]carbamimidothioates to 1,2,4-triazole derivatives, highlighting a complex synthetic route to achieve the desired structural features for antifungal activity (Krzysztof Szafrański et al., 2017).

Molecular Structure Analysis

The molecular structure of a closely related sulfonamide derivative revealed a significant dihedral angle between pyridine rings, indicating the three-dimensional conformation critical for its biological activity. The molecular arrangement in the crystal structure further suggests the importance of hydrogen bonding in stabilizing the molecule's structure (P. A. Suchetan et al., 2013).

Wissenschaftliche Forschungsanwendungen

Herbicidal Activity

6-Chloro-N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyridine-3-sulfonamide and its derivatives have shown significant promise in the field of agriculture, particularly as herbicides. The research on substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which are closely related, indicates that these compounds possess excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This suggests potential applications for 6-Chloro-N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyridine-3-sulfonamide in developing efficient herbicides that are effective in controlling unwanted plant growth with minimal environmental impact (Moran, 2003).

Crystallographic Studies

The compound's structural characteristics have been a subject of interest in crystallographic studies. For instance, in a study on chlorothiazide–pyridine, a structural analogue, the crystal structure was stabilized by strong intermolecular N—H⋯N hydrogen bonds. This kind of research sheds light on the molecular interactions and stability of 6-Chloro-N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyridine-3-sulfonamide, which is crucial for its potential applications in various fields, including pharmaceuticals and material science (Johnston, Florence, & Kennedy, 2008).

Antimicrobial and Surface Activity

The research on 1,2,4-triazole derivatives, which share a structural framework with 6-Chloro-N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyridine-3-sulfonamide, indicates that these compounds have antimicrobial activity and can be used as surface-active agents. This suggests potential applications for 6-Chloro-N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyridine-3-sulfonamide in developing new antimicrobial agents and materials with surface-modifying properties (El-Sayed, 2006).

Synthesis and Biological Activity

The synthesis and evaluation of novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety have revealed that some derivatives exhibit good antifungal and insecticidal activities. This highlights the potential of 6-Chloro-N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyridine-3-sulfonamide in the development of new antifungal and insecticidal agents, contributing to advancements in agriculture and pest control (Xu et al., 2017).

Eigenschaften

IUPAC Name |

6-chloro-N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O2S/c1-15(6-10-13-7-14-16(10)2)19(17,18)8-3-4-9(11)12-5-8/h3-5,7H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZDNOONPWYMUAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)CN(C)S(=O)(=O)C2=CN=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-N-methyl-N-[(2-methyl-1,2,4-triazol-3-YL)methyl]pyridine-3-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

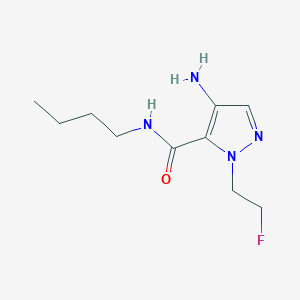

![4-oxo-N-pentyl-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2488621.png)

![2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2488627.png)

![2-[(5-Bromopyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol](/img/structure/B2488628.png)

![2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride](/img/structure/B2488633.png)

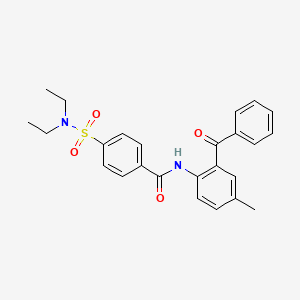

![N-(2,5-dimethylphenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2488634.png)

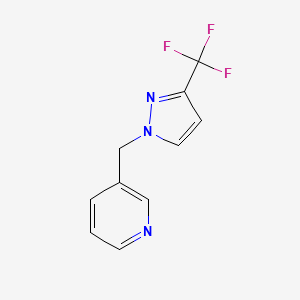

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide](/img/structure/B2488635.png)

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2488637.png)

![11-(3,4-Dimethoxyphenyl)-6-hydroxy-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2488640.png)